![molecular formula C8H10N4OS B258568 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethanol](/img/structure/B258568.png)
2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethanol is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with a methylthio group at the 4-position and an ethanol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethanol typically involves multi-step organic reactionsThe reaction conditions often involve the use of nucleophilic substitution, oxidation, and reduction reactions under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The choice of solvents, catalysts, and reagents is crucial to minimize environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrazolo[3,4-d]pyrimidine core can be reduced under specific conditions.
Substitution: The ethanol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the ethanol position .
Scientific Research Applications
2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the position and type of substituents.
Pyrido[2,3-d]pyrimidines: Another class of heterocycles with similar core structures but different functional groups.
Thieno[3,2-d]pyrimidines: These compounds have a sulfur atom in the ring, providing different chemical properties
Uniqueness
2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethanol is unique due to the presence of the methylthio and ethanol groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H10N4OS |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
2-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol |
InChI |
InChI=1S/C8H10N4OS/c1-14-8-6-4-11-12(2-3-13)7(6)9-5-10-8/h4-5,13H,2-3H2,1H3 |
InChI Key |
OREMVBRJZBMZJX-UHFFFAOYSA-N |
SMILES |
CSC1=NC=NC2=C1C=NN2CCO |
Canonical SMILES |
CSC1=NC=NC2=C1C=NN2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


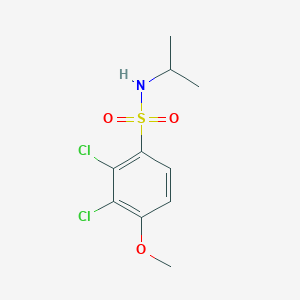
![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)
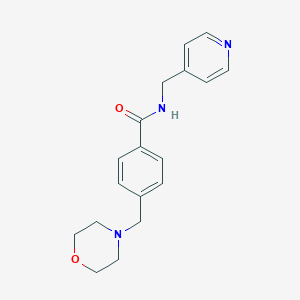
![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)
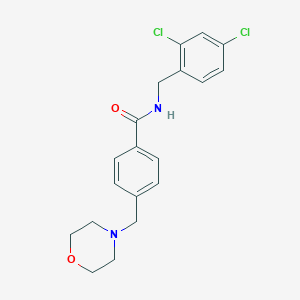
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)

![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)
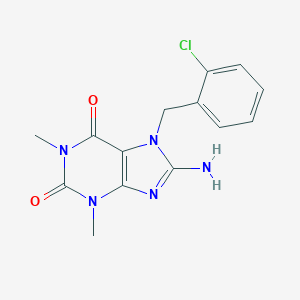
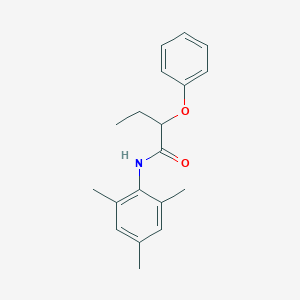

![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)
![N-benzyl-2-[3-chloro(methylsulfonyl)anilino]acetamide](/img/structure/B258511.png)
